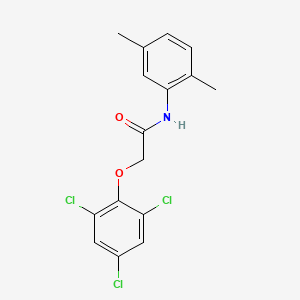
N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid: ist eine synthetische organische Verbindung. Es zeichnet sich durch das Vorhandensein einer Phenylgruppe aus, die mit zwei Methylgruppen substituiert ist, und einer Phenoxygruppe, die mit drei Chloratomen substituiert ist. Diese Verbindung kann in verschiedenen Bereichen wie Chemie, Biologie und Industrie Anwendung finden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid beinhaltet typischerweise die Reaktion von 2,5-Dimethylanilin mit 2,4,6-Trichlorphenoxyacetylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen können Folgendes umfassen:
- Lösungsmittel: Dichlormethan oder ein anderes geeignetes organisches Lösungsmittel
- Temperatur: Raumtemperatur bis Rückfluss
- Reaktionszeit: Mehrere Stunden bis über Nacht
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Phenyl- oder Phenoxygruppen angreifen und möglicherweise zu Dechlorierung oder Demethylierung führen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an der mit Chlor substituierten Phenoxygruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Natriumhydroxid oder andere Nucleophile für nukleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte Oxidation Chinone ergeben, während Reduktion zu teilweise oder vollständig dechlorierten Produkten führen könnte.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid kann verschiedene wissenschaftliche Forschungsanwendungen haben, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese.
Biologie: Potenzielle Verwendung bei der Untersuchung von Enzymwechselwirkungen oder als Ligand in Bindungsstudien.
Medizin: Mögliche Anwendungen in der Arzneimittelentwicklung oder als pharmakologisches Werkzeug.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien oder -materialien.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit bestimmten Enzymen oder Rezeptoren interagieren und so biochemische Pfade beeinflussen. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Forschung detailliert untersucht werden.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,5-Dimethylphenyl)-2-(2,4-dichlorphenoxy)acetamid
- N-(2,5-Dimethylphenyl)-2-(2,6-dichlorphenoxy)acetamid
- N-(2,5-Dimethylphenyl)-2-(2,4,6-tribromphenoxy)acetamid
Einzigartigkeit
N-(2,5-Dimethylphenyl)-2-(2,4,6-trichlorphenoxy)acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen kann. Das Vorhandensein von drei Chloratomen an der Phenoxygruppe kann seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen.
Eigenschaften
CAS-Nummer |
853316-04-8 |
|---|---|
Molekularformel |
C16H14Cl3NO2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9-3-4-10(2)14(5-9)20-15(21)8-22-16-12(18)6-11(17)7-13(16)19/h3-7H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
VDRKWQDBDQEWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















